molecular formula C12H15NS B571346 1-Butylindoline-2-thione CAS No. 112817-84-2

1-Butylindoline-2-thione

Cat. No.: B571346
CAS No.: 112817-84-2
M. Wt: 205.319
InChI Key: NGMMELGMUQNMKR-UHFFFAOYSA-N
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Description

1-Butylindoline-2-thione (CAS: 112817-84-2) is a heterocyclic compound featuring a bicyclic indoline core substituted with a butyl group at the 1-position and a thione (-C=S) group at the 2-position. Its molecular formula is C₁₂H₁₅NS, with a molecular weight of 205.32 g/mol . The compound’s structure (Figure 1) combines the aromatic indole system with a sulfur-containing functional group, enabling unique electronic and steric properties.

Properties

CAS No.

112817-84-2

Molecular Formula

C12H15NS

Molecular Weight

205.319

IUPAC Name

1-butyl-3H-indole-2-thione

InChI

InChI=1S/C12H15NS/c1-2-3-8-13-11-7-5-4-6-10(11)9-12(13)14/h4-7H,2-3,8-9H2,1H3

InChI Key

NGMMELGMUQNMKR-UHFFFAOYSA-N

SMILES

CCCCN1C(=S)CC2=CC=CC=C21

Synonyms

2H-Indole-2-thione, 1-butyl-1,3-dihydro-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

Table 1: Structural Comparison
Compound Core Structure Substituent(s) Molecular Weight (g/mol) Key Features
1-Butylindoline-2-thione Indoline 1-Butyl, 2-thione 205.32 Aromatic bicyclic system, lipophilic
1-(2-Hydroxyethyl)imidazolidine-2-thione Imidazolidine 2-Hydroxyethyl, 2-thione 146.21 Five-membered ring, hydrophilic
1-(2-Trifluoromethylphenyl)imidazoline-2-thione Imidazoline 2-Trifluoromethylphenyl 244.24 Electron-withdrawing CF₃ group, planar
Pyrithione (1-Hydroxyl-1H-pyridine-2-thione) Pyridine 1-Hydroxyl, 2-thione 143.18 Chelating agent, antimicrobial
1-Allyl-1H-benzimidazole-2-thione Benzimidazole 1-Allyl, 2-thione 190.25 Conjugated system, reactive allyl group

Key Observations :

  • Core Heterocycles: Indoline (bicyclic) vs. imidazolidine/imidazoline (monocyclic) vs. pyridine/benzimidazole (aromatic). The indoline system in this compound offers greater rigidity and extended π-conjugation compared to imidazolidine derivatives .
  • Substituent Effects : The butyl group enhances lipophilicity, while hydroxyethyl (in imidazolidine) and hydroxyl (in pyrithione) increase hydrophilicity. The trifluoromethyl group in imidazoline derivatives introduces strong electron-withdrawing effects, altering reactivity .

Physicochemical Properties

Table 2: Physical and Chemical Properties
Compound Solubility (Polar Solvents) Melting Point (°C) LogP (Predicted) Reactivity of Thione Group
This compound Low (non-polar solvents) Not reported 3.8 Moderate nucleophilicity
1-(2-Hydroxyethyl)imidazolidine-2-thione High (water, ethanol) 160–162 0.5 High (due to H-bonding)
Pyrithione Moderate (DMSO, ethanol) 140–142 1.2 High (metal chelation)
1-Allyl-1H-benzimidazole-2-thione Low (chloroform) 105–107 2.5 Reactive (allyl addition)

Key Observations :

  • Solubility : The butyl group in this compound reduces solubility in polar solvents compared to hydroxyethyl-substituted analogs .
  • Reactivity : The thione group’s nucleophilicity varies with substituents. Pyrithione’s hydroxyl group enhances metal-binding capacity, making it effective in antimicrobial applications .

Research Findings and Case Studies

  • Synthetic Routes : this compound is synthesized via alkylation of indoline-2-thione, whereas pyrithione is prepared through cyclization of hydroxylamine derivatives .
  • Stability : The trifluoromethylphenyl-substituted imidazoline-2-thione exhibits superior thermal stability (decomposition >250°C) compared to this compound, likely due to the CF₃ group’s electron-withdrawing effect .
  • Biological Activity : Pyrithione’s EC₅₀ against Candida albicans is 0.5 μM, significantly lower than benzimidazole-2-thiones (EC₅₀ ~10 μM), highlighting the role of the hydroxyl group in bioactivity .

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